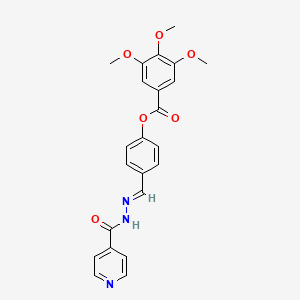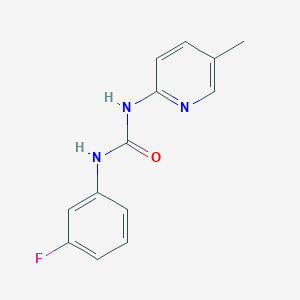
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide, also known as CBDMs, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides and has been synthesized using various methods.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have anti-tumor effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may also inhibit the activity of proteins involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to have various biochemical and physiological effects. Studies have suggested that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may induce oxidative stress in cancer cells, leading to cell death. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may also inhibit the activity of proteins involved in the regulation of angiogenesis, leading to the inhibition of tumor growth. In addition, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have several advantages for lab experiments. They are relatively easy to synthesize and can be obtained in high purity. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide are also stable under normal laboratory conditions and can be stored for long periods. However, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have some limitations for lab experiments. They are insoluble in water, which can make it difficult to administer them to cells in culture. In addition, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide can be toxic to cells at high concentrations, which can limit their use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide. One direction is to investigate the potential of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide as a therapeutic agent in the treatment of cancer and other diseases. Another direction is to study the mechanism of action of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide in more detail to understand how they exert their pharmacological effects. In addition, future research could focus on developing more efficient synthesis methods for N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide and exploring their potential for use in combination therapy with other drugs.
Conclusion
In conclusion, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide are a promising compound for scientific research due to their potential pharmacological properties. They have shown anti-tumor effects on various cancer cell lines and have several biochemical and physiological effects. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have advantages and limitations for lab experiments, and there are several future directions for research on N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide.
Méthodes De Synthèse
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide can be synthesized using different methods. One of the most common methods is the reaction of 4-chlorobenzylamine with 2,6-dimethylbenzenesulfonyl chloride in the presence of a base. This reaction leads to the formation of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide as a white solid.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-5-4-6-13(2)16(12)18(21(3,19)20)11-14-7-9-15(17)10-8-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYWERUSBQIRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)
![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)




![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)

![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)